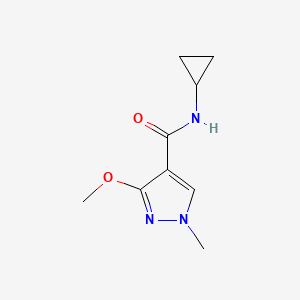

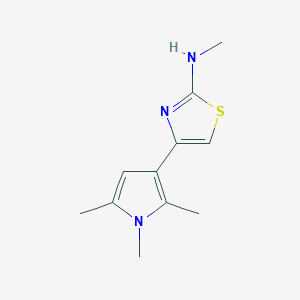

![molecular formula C19H20N2O9 B2756768 2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid CAS No. 2416234-73-4](/img/structure/B2756768.png)

2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . Some of these derivatives have shown the capability of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Synthesis Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . For instance, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (2.8 g, 0.01 mol) in dimethylformamide (150 mL) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis

The InChI code for the compound is1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Bioconjugate Chemistry Applications

Research into bioconjugate chemistry, including compounds with complex structures similar to the one , focuses on developing novel linkers and reagents for attaching therapeutic or targeting molecules to specific carriers like liposomes. These carriers are then used for immunization or targeted drug delivery. For example, heterobifunctional cross-linking reagents have been synthesized for coupling peptides to liposomes, aiming to enhance the specificity and efficiency of immunization strategies. The use of hydrophilic polyoxyethylene chains as spacers has been shown to improve the accessibility and reduce the intrinsic immunogenicity of these constructs, potentially offering a method to optimize the delivery of therapeutic peptides or antigens (Frisch, Boeckler, & Schuber, 1996).

Organic Synthesis and Drug Development

The field of organic synthesis explores the development of new compounds with potential biological activities. The synthesis and evaluation of derivatives of 2-oxoindoline, for instance, have been pursued for their promising biological activities. These efforts include the design of compounds with specific functionalities aimed at improving their therapeutic potential. Such research underscores the importance of innovative synthetic approaches in the discovery and development of new drugs (Altukhov, 2014).

Environmental Science and Pollution Research

In environmental science, the degradation of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) in aquatic environments is a significant area of research. Studies focusing on advanced oxidation processes demonstrate the potential to remove such contaminants effectively. The integration of electrooxidation with other radical-generating systems, such as Oxone, shows promise for improving the degradation efficiency of persistent organic pollutants in water, thus contributing to environmental protection and public health (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to target proteins involved in cellular processes, leading to their degradation .

Mode of Action

It’s suggested that compounds with similar structures may function as protein degraders, inducing the degradation of disease-implicated proteins by using the endogenous quality control mechanisms of a cell .

Biochemical Pathways

Based on its suggested mode of action, it can be inferred that it may influence pathways related to protein degradation and cellular quality control mechanisms .

Result of Action

Based on its suggested mode of action, it can be inferred that it may lead to the degradation of specific proteins, potentially altering cellular functions .

properties

IUPAC Name |

2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O9/c22-14-5-4-12(17(25)20-14)21-18(26)11-2-1-3-13(16(11)19(21)27)30-9-8-28-6-7-29-10-15(23)24/h1-3,12H,4-10H2,(H,23,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMQSWAYUWZHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2416234-73-4 |

Source

|

| Record name | 2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)

![rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride](/img/structure/B2756693.png)

![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)